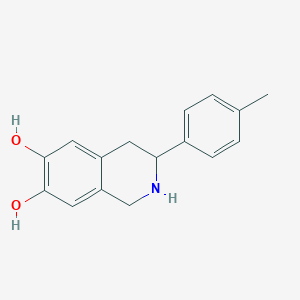
3-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. It is a tetrahydroisoquinoline derivative that has been studied for its ability to modulate various biological pathways.
作用機序
The mechanism of action of 3-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol is not fully understood. However, studies have suggested that it may act through the modulation of various signaling pathways such as the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. It has also been shown to inhibit the activity of various enzymes such as acetylcholinesterase and cyclooxygenase-2.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol has various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis. It has also been shown to improve cognitive function, motor function, and memory.
実験室実験の利点と制限
One of the advantages of using 3-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol in lab experiments is its potential therapeutic applications. It has been shown to have a wide range of biological activities that make it a promising candidate for drug development. However, one of the limitations is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of 3-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in the treatment of cancer. Further research is needed to fully understand the mechanism of action and to optimize its therapeutic potential.
合成法
The synthesis of 3-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol involves the reaction of 4-methylphenyl acetaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of a reducing agent such as sodium borohydride. The reaction yields a diol product that can be purified by column chromatography.
科学的研究の応用
3-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
特性
分子式 |
C16H17NO2 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC名 |
3-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol |
InChI |
InChI=1S/C16H17NO2/c1-10-2-4-11(5-3-10)14-6-12-7-15(18)16(19)8-13(12)9-17-14/h2-5,7-8,14,17-19H,6,9H2,1H3 |
InChIキー |
ADZWPLBRSZUUJP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CC3=CC(=C(C=C3CN2)O)O |
正規SMILES |
CC1=CC=C(C=C1)C2CC3=CC(=C(C=C3CN2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B246324.png)






![3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B246346.png)
![N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide](/img/structure/B246348.png)

![1,4-Bis[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B246352.png)
![Isopropyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B246354.png)